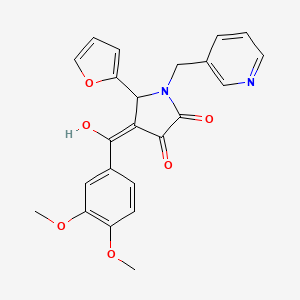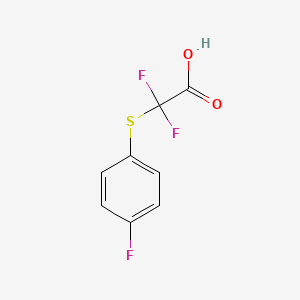![molecular formula C22H22N4O5 B2527869 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1037197-51-5](/img/structure/B2527869.png)
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, an oxadiazole ring, and phenyl rings with various substitutions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, which are five-membered rings containing nitrogen and oxygen atoms, respectively. The phenyl rings would contribute to the overall planarity and aromaticity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and trimethoxy groups could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Antidiabetic Properties
Pyrazoline derivatives have been investigated for their antidiabetic potential. This compound may exhibit activity against diabetes by modulating glucose metabolism or insulin signaling pathways .
Antitubercular Activity
Compounds containing pyrazoline pharmacophores have shown promise as antitubercular agents. Further studies could explore the efficacy of this compound against Mycobacterium tuberculosis .
Antidepressant Effects
Pyrazolines have been associated with antidepressant properties. Investigating the impact of this compound on neurotransmitter systems could reveal its potential in mood regulation .
Anticonvulsant Properties
Given the reported anticonvulsant activity of pyrazoline derivatives, it’s worth exploring whether this compound exhibits similar effects in animal models or cell cultures .
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers could assess its effectiveness against various pathogens, including bacteria and fungi .
Anti-Inflammatory Effects
Pyrazolines have been linked to anti-inflammatory activity. Investigating the compound’s impact on inflammatory pathways could provide valuable insights .
Anticancer Potential
Considering the diverse biological activities of pyrazolines, evaluating this compound’s cytotoxicity and potential as an anticancer agent is warranted .
Antiamoebic Activity
Exploring the compound’s effects on amoebic parasites could reveal its antiamoebic potential .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole and oxadiazole derivatives, have been found to interact with a variety of biological targets, including enzymes like cytochrome P450 , and various receptors in the body. The specific target would depend on the exact structure and properties of the compound.
Direcciones Futuras
Propiedades
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-5-30-15-8-6-13(7-9-15)16-12-17(25-24-16)22-23-21(26-31-22)14-10-18(27-2)20(29-4)19(11-14)28-3/h6-12H,5H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMKWQBZYUCRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)
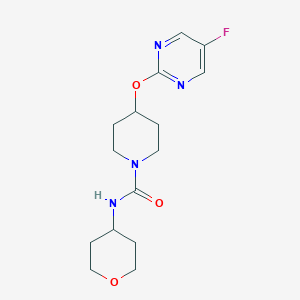
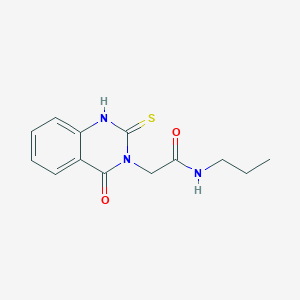
![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)
![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)
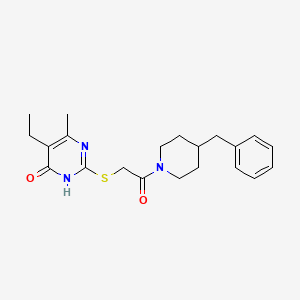
![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)
![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)
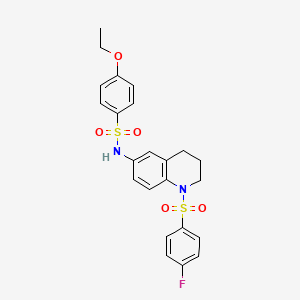
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)
